Molecular Weight and Heavy Atom Count Differentiation of 4-Ethoxy vs. 4-Chloro and 4-Methylthio Pyrimido[5,4-b]indole Scaffolds
The 4-ethoxy derivative (C12H11N3O, MW 213.24 g/mol) presents a distinct physicochemical profile compared to the 4-chloro analog (4-chloro-5H-pyrimido[5,4-b]indole, C10H6ClN3, MW 203.63 g/mol) and the 4-methylthio analog (C11H9N3S, MW 215.27 g/mol). The ethoxy group contributes 3 hydrogen bond acceptors (vs. 2 for 4-chloro and 2 for 4-methylthio), 1 hydrogen bond donor (indole NH), and 2 rotatable bonds (vs. 0 for 4-chloro and 1 for 4-methylthio), as computed from the SMILES structure deposited in PubChem [1]. These differences directly affect predicted membrane permeability, solubility, and protein-binding complementarity, making scaffold selection non-interchangeable during fragment-based or structure-based drug design campaigns.
| Evidence Dimension | Physicochemical properties: molecular weight, hydrogen bond acceptors, rotatable bonds |
|---|---|
| Target Compound Data | MW 213.24 g/mol; H-bond acceptors: 3; H-bond donors: 1; Rotatable bonds: 2; Heavy atoms: 16 |
| Comparator Or Baseline | 4-Chloro-5H-pyrimido[5,4-b]indole: MW 203.63 g/mol; H-bond acceptors: 2; Rotatable bonds: 0. 4-Methylthio-5H-pyrimido[5,4-b]indole: MW 215.27 g/mol; H-bond acceptors: 2; Rotatable bonds: 1. |
| Quantified Difference | ΔMW vs. 4-Cl: +9.61 g/mol (4.7% higher); ΔH-bond acceptors vs. 4-Cl and 4-SMe: +1 (50% increase); ΔRotatable bonds vs. 4-Cl: +2 |
| Conditions | Computed properties from 2D chemical structure (PubChem/chem960.com); no experimental measurement context required |
Why This Matters
The higher hydrogen-bond acceptor count and rotatable bond flexibility of the 4-ethoxy scaffold provide greater conformational entropy and polar interaction potential at protein binding sites, directly influencing which target classes (e.g., kinases, GPCRs, TLRs) can be productively engaged in medicinal chemistry campaigns.
- [1] chem960.com. 132994-27-5: Computed molecular properties for 4-Ethoxy-5H-pyrimido[5,4-b]indole. View Source
